![molecular formula C21H14ClNO B14647243 2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole CAS No. 51737-30-5](/img/structure/B14647243.png)
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a 4-chlorophenyl group and a phenylethenyl group attached to the benzoxazole core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole typically involves the condensation of 4-chlorobenzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
化学反应分析
Types of Reactions
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced benzoxazole derivatives.
科学研究应用
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Phenylbenzoxazole: Lacks the 4-chlorophenyl group, leading to different chemical and biological properties.
2-(4-Methylphenyl)-1,3-benzoxazole: Contains a methyl group instead of a chlorophenyl group, affecting its reactivity and applications.
2-(4-Nitrophenyl)-1,3-benzoxazole: The presence of a nitro group introduces different electronic properties and reactivity.
Uniqueness
2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole is unique due to the presence of both the 4-chlorophenyl and phenylethenyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
51737-30-5 |
|---|---|
分子式 |
C21H14ClNO |
分子量 |
331.8 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C21H14ClNO/c22-17-12-10-15(11-13-17)14-18(16-6-2-1-3-7-16)21-23-19-8-4-5-9-20(19)24-21/h1-14H |
InChI 键 |
IMHAGDFXVIVHQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


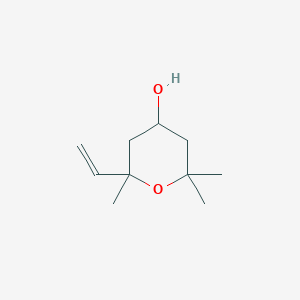
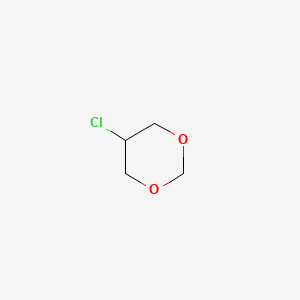
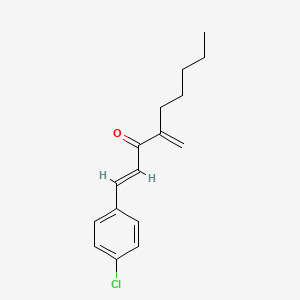
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
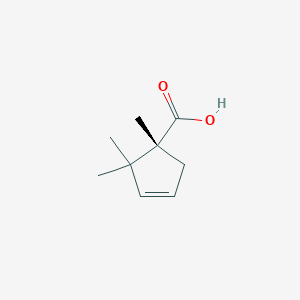
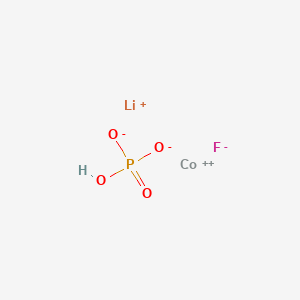
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
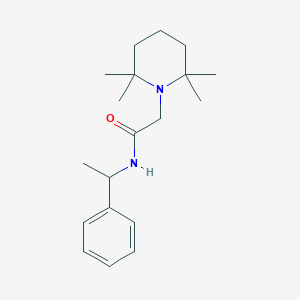


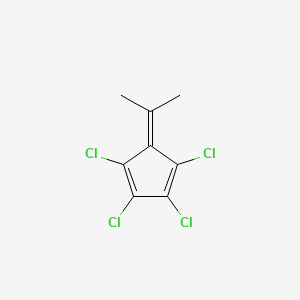
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
